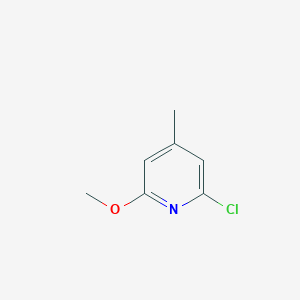

2-Chloro-6-methoxy-4-methylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-methoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSDUELFJLOABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293589 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25297-52-3 | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25297-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utility of 2-Chloro-6-methoxy-4-methylpyridine in Medicinal Chemistry

Structural Identity & Core Properties

The pyridine pharmacophore remains a cornerstone of modern drug discovery, appearing in over 20% of the top 200 synthetic drugs. 2-Chloro-6-methoxy-4-methylpyridine represents a highly versatile tri-substituted scaffold. Its value lies in its "chameleon-like" ability to serve as an electrophile, a nucleophile precursor, or a hydrogen-bonding modulator depending on the reaction conditions applied.

IUPAC & Chemical Identifiers

| Property | Specification |

| IUPAC Name | 2-Chloro-6-methoxy-4-methylpyridine |

| Common Name | 6-Chloro-2-methoxy-4-picoline |

| CAS Number | 25297-52-3 |

| Molecular Formula | |

| Molecular Weight | 157.60 g/mol |

| SMILES | Cc1cc(Cl)nc(OC)c1 |

Electronic Architecture

The molecule exhibits a "push-pull" electronic system that defines its reactivity:

-

Position 2 (Cl): The chlorine atom exerts an inductive electron-withdrawing effect (-I), activating the adjacent carbon for nucleophilic attack or oxidative addition (Pd-catalysis).

-

Position 6 (OMe): The methoxy group is a strong resonance donor (+R), which increases electron density in the ring, partially counteracting the deactivation from the chlorine. This makes the ring more electron-rich than a simple chloropyridine, influencing the oxidative addition rates in cross-coupling reactions.

-

Position 4 (Me): The methyl group provides a steric handle and a site for "late-stage functionalization" via benzylic-type oxidation.

Synthetic Access: The "Make"

The most robust industrial route to 2-chloro-6-methoxy-4-methylpyridine is the regioselective nucleophilic aromatic substitution (

Mechanistic Logic

The starting material, 2,6-dichloro-4-methylpyridine, possesses C2 symmetry. Consequently, the first displacement of a chloride by a methoxide ion is statistically favored but chemically degenerate (attacking C2 or C6 yields the same product). However, once the first methoxy group is installed, the ring becomes significantly more electron-rich due to the +R effect of the oxygen. This deactivates the ring toward a second substitution, effectively preventing the formation of the 2,6-dimethoxy byproduct under controlled conditions.

Synthesis Pathway Diagram

Figure 1: Synthetic route highlighting the kinetic control required to prevent over-substitution.

Reactivity Profile: The "Design"

For medicinal chemists, this molecule is a "linchpin" scaffold. It allows for the independent elaboration of three distinct vectors.

Vector A: The C-Cl Bond (Cross-Coupling)

The chlorine is the primary reactive handle. It is an excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Insight: Because of the electron-donating methoxy group at C6, the C2-Cl bond is slightly less electrophilic than in 2-chloropyridine. Therefore, highly active phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) precursors are recommended to facilitate the oxidative addition step with Palladium.

Vector B: The C-OMe Bond (Pyridone Masking)

The methoxy group often serves as a "masked" pyridone.

-

Reaction: Treatment with HBr/AcOH or

cleaves the methyl ether to reveal the 2-pyridone (tautomer of 2-hydroxypyridine). -

Utility: Pyridones are classic bioisosteres for amides and are crucial for establishing donor-acceptor hydrogen bond networks in kinase hinge-binding regions.

Vector C: The C-Me Group (Metabolic/Synthetic Handle)

-

Oxidation: The methyl group can be oxidized to a carboxylic acid (

or -

Radical Halogenation: NBS/AIBN treatment yields the chloromethyl derivative, allowing for alkylation reactions.

Divergent Reactivity Diagram

Figure 2: Divergent synthesis vectors available from the core scaffold.

Experimental Protocol: Synthesis from 2,6-Dichloro-4-methylpyridine

This protocol is designed for high-fidelity replication in a research setting (10g scale).

Safety Note: Sodium methoxide is caustic and moisture-sensitive. Perform all steps under an inert atmosphere (

Materials

-

Substrate: 2,6-Dichloro-4-methylpyridine (10.0 g, 61.7 mmol)

-

Reagent: Sodium methoxide (25 wt% in MeOH, 14.1 mL, 64.8 mmol, 1.05 equiv)

-

Solvent: Anhydrous Methanol (50 mL)

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

-

Dissolution: Charge the flask with 2,6-dichloro-4-methylpyridine (10.0 g) and anhydrous Methanol (50 mL). Stir until fully dissolved.

-

Addition: Add the Sodium methoxide solution dropwise via syringe over 10 minutes at room temperature.

-

Why? Slow addition prevents high local concentrations of methoxide, minimizing the risk of double-substitution (dimethoxy byproduct).

-

-

Reaction: Heat the reaction mixture to reflux (

) and stir for 4–6 hours.-

Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS.[1] The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove the bulk of methanol.

-

Resuspend the residue in Ethyl Acetate (100 mL) and Water (50 mL).

-

Separate the layers.[2] Extract the aqueous layer once more with Ethyl Acetate (50 mL).

-

Combine organics, wash with Brine (50 mL), dry over

, and filter.

-

-

Purification:

-

Concentrate the filtrate. The crude oil often crystallizes upon standing.

-

If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

-

Expected Yield: 8.5 – 9.2 g (88–95%).

-

References

-

PubChem. (n.d.). 2-Chloro-6-methoxy-4-methylpyridine (Compound).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Blakemore, D. C., et al. (2011). Organic Synthesis on Drug Discovery: Pyridine Functionalization. Journal of Medicinal Chemistry.[] (General reference on pyridine reactivity patterns).

- Schlosser, M., et al. (2005). Regioselective derivatization of chloropyridines. European Journal of Organic Chemistry. (Mechanistic basis for selectivity).

Sources

Starting materials for 2-Chloro-6-methoxy-4-methylpyridine synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-6-methoxy-4-methylpyridine

Abstract

2-Chloro-6-methoxy-4-methylpyridine is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its structural features, a chlorinated pyridine ring with methoxy and methyl substitutions, make it a versatile building block in medicinal chemistry. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials, the underlying chemical principles, and detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into efficient and scalable synthesis.

Introduction: The Significance of the Pyridine Core

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its metabolic stability. 2-Chloro-6-methoxy-4-methylpyridine, in particular, serves as a key precursor for introducing a substituted picolinyl moiety into larger, more complex molecules. The strategic placement of the chloro, methoxy, and methyl groups allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions at the C2 position. Understanding the synthesis of this intermediate is therefore crucial for the development of novel active pharmaceutical ingredients (APIs).

Primary Synthetic Pathway: Selective Methoxylation of 2,6-Dichloro-4-methylpyridine

The most direct and industrially favored route to 2-Chloro-6-methoxy-4-methylpyridine involves the selective monosubstitution of a chlorine atom in 2,6-dichloro-4-methylpyridine with a methoxy group. This approach is advantageous due to the high reactivity of the starting material and the relative simplicity of the reaction.

Core Starting Material: 2,6-Dichloro-4-methylpyridine

Chemical Logic: 2,6-Dichloro-4-methylpyridine is an ideal starting material for several reasons. The two chlorine atoms at the 2 and 6 positions activate the pyridine ring for nucleophilic aromatic substitution. These positions are electronically deficient, making them susceptible to attack by nucleophiles. The methyl group at the 4-position has a minor electronic influence but is a key structural feature of the final product. This compound is a stable, crystalline solid that is commercially available from various suppliers.[1][2][3][4]

Availability and Sourcing: 2,6-Dichloro-4-methylpyridine can be procured from numerous chemical suppliers. When selecting a source, it is important to consider purity, as impurities can affect the yield and purity of the final product.

The Methoxylation Reaction: A Study in Selectivity

The core of this synthetic route is the reaction of 2,6-dichloro-4-methylpyridine with a methoxide source, typically sodium methoxide, in a suitable solvent.

Mechanism and Causality: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The methoxide ion (CH3O-) acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a temporary intermediate known as a Meisenheimer complex, which then collapses, expelling a chloride ion to yield the final product. The key to this synthesis is achieving selective monosubstitution. By carefully controlling the stoichiometry of the reagents (using approximately one equivalent of sodium methoxide) and the reaction temperature, the formation of the disubstituted by-product, 2,6-dimethoxy-4-methylpyridine, can be minimized.

Below is a diagram illustrating the workflow for this primary synthetic pathway.

Caption: Workflow for the synthesis of 2-Chloro-6-methoxy-4-methylpyridine.

Experimental Protocol: Selective Methoxylation

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

2,6-Dichloro-4-methylpyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,6-dichloro-4-methylpyridine in anhydrous methanol, slowly add one equivalent of sodium methoxide at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the progress by TLC or GC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by silica gel column chromatography or distillation to obtain pure 2-Chloro-6-methoxy-4-methylpyridine.

Quantitative Data Summary:

| Parameter | Typical Value | Notes |

| Yield | 80-95% | Highly dependent on reaction conditions and purity of starting materials. |

| Purity | >98% | Achievable with proper purification. |

| Reaction Time | 12-24 hours | Can be optimized with temperature adjustments. |

| Key By-product | 2,6-dimethoxy-4-methylpyridine | Formation is minimized by controlling stoichiometry and temperature. |

Synthesis of the Key Starting Material: 2,6-Dichloro-4-methylpyridine

While 2,6-dichloro-4-methylpyridine is commercially available, understanding its synthesis provides deeper insight and can be crucial for large-scale production or when the commercial product is unavailable. A common route starts from 2-hydroxy-6-methylpyridine (or its tautomer, 6-methyl-2(1H)-pyridone).

From 2-Hydroxy-6-methylpyridine via Chlorination

Chemical Logic: 2-Hydroxy-6-methylpyridine exists in equilibrium with its pyridone tautomer. The hydroxyl group can be converted to a chloro group using a strong chlorinating agent. Phosphorus oxychloride (POCl3) is a widely used and effective reagent for this transformation.[5][6][7] The reaction likely proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

The following diagram outlines the synthesis of the key starting material.

Caption: Synthesis of 2,6-Dichloro-4-methylpyridine.

Experimental Protocol: Chlorination of 2-Hydroxy-6-methylpyridine

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.

Materials:

-

2-Hydroxy-6-methylpyridine

-

Phosphorus oxychloride (POCl3)

-

Ice water

-

Sodium bicarbonate solution

Procedure:

-

Carefully add 2-hydroxy-6-methylpyridine to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography to yield 2,6-dichloro-4-methylpyridine.[5]

Alternative Synthetic Strategies

Conclusion

The synthesis of 2-Chloro-6-methoxy-4-methylpyridine is a well-established process that is critical for the production of numerous pharmaceuticals. The most efficient and widely used method relies on the selective methoxylation of 2,6-dichloro-4-methylpyridine. A thorough understanding of the reaction mechanisms, the rationale behind the choice of starting materials, and the detailed experimental protocols are essential for any scientist or researcher working in this area. This guide provides a solid foundation for the successful synthesis of this important chemical intermediate.

References

- PrepChem. (n.d.). Synthesis of 2-hydroxymethyl-4,5-dimethoxy-pyridine.

- Chem-Impex. (n.d.). 2,6-Dichloro-4-methylpyridine.

- ChemicalBook. (n.d.). 2,6-DICHLORO-4-METHOXY-PYRIDINE | 17228-75-0.

- Benchchem. (n.d.). 2-Hydroxy-6-methylpyridine Synthesis.

- Google Patents. (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Shubham. (n.d.). 3-Cyano-2,6-Dichloro-4-Methylpyridine.

- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

- Pharmaffiliates. (n.d.). 2-Chloro-6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-methylpyridine | 39621-00-6.

- PubChem. (n.d.). 2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997.

- ChemScene. (n.d.). 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- BLD Pharm. (n.d.). 39621-00-6|2,6-Dichloro-4-methylpyridine.

- PubChem. (n.d.). 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993.

- National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale.

- Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- BLD Pharm. (n.d.). 697739-24-5|2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

- Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Journal of the Chemical Society, Perkin Transactions 1. (1989). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.

- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

- Pipzine Chemicals. (n.d.). 2,5-Dichloro-4-methoxypyridine.

- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.

- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Chemical Bull. (n.d.). 2,6-dichloro-4-methylpyridine | 39621-00-6.

- Apollo Scientific. (n.d.). 2-Chloro-6-methoxypyridine-4-boronic acid, pinacol ester.

- BLD Pharm. (n.d.). 1227578-45-1|2-Chloro-4-methoxy-6-methylpyridine.

- ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

- MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 39621-00-6|2,6-Dichloro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 4. 2,6-dichloro-4-methylpyridine | 39621-00-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Strategic Utilization of 2-Chloro-6-methoxy-4-methylpyridine in Medicinal Chemistry

The following technical guide details the structural utility, synthesis, and derivatization of 2-Chloro-6-methoxy-4-methylpyridine , a versatile heterocyclic scaffold in drug discovery.

Executive Summary

In the landscape of modern medicinal chemistry, the pyridine ring remains a "privileged scaffold," appearing in over 20% of the top 200 marketed drugs. 2-Chloro-6-methoxy-4-methylpyridine represents a highly strategic building block within this family. Its value lies in its orthogonal reactivity : the electrophilic chlorine at C2, the nucleophilic/directing methoxy group at C6, and the sterically defined methyl group at C4.

This guide provides a technical roadmap for researchers utilizing this scaffold to construct complex biaryl systems, kinase inhibitors, and GPCR ligands. It moves beyond basic synthesis to explore the causality of reaction choices and the mechanistic underpinnings of its reactivity.

Chemical Architecture & Electronic Analysis

To effectively manipulate this molecule, one must understand its electronic "push-pull" dynamics:

-

C2-Chloro Position (The Warhead): The nitrogen atom of the pyridine ring exerts a strong electron-withdrawing effect (–I, –M), activating the C2 position for Nucleophilic Aromatic Substitution (SNAr). This activation is critical for introducing amines or ethers.

-

C6-Methoxy Group (The Modulator): The methoxy group is an electron-donating group (+M) by resonance. While it slightly deactivates the ring toward nucleophilic attack compared to a 2,6-dichloro analog, it provides essential solubility and hydrogen-bond accepting capability (interaction with Ser/Thr residues in protein pockets).

-

C4-Methyl Group (The Anchor): This group serves two roles: it provides a hydrophobic contact point (van der Waals interactions) and sterically blocks the C4 position, preventing unwanted substitution at this site during non-selective reactions.

Structural Visualization

The following diagram illustrates the electronic environment and reactive vectors of the scaffold.

Figure 1: Functional decomposition of the 2-Chloro-6-methoxy-4-methylpyridine scaffold.

Synthetic Pathways: The Core Protocol

The most robust route to 2-Chloro-6-methoxy-4-methylpyridine starts from the commercially available 2,6-dichloro-4-methylpyridine . The symmetry of the precursor simplifies the regiochemistry—substitution at either C2 or C6 yields the same product.

Protocol 1: Controlled Monomethoxylation (SNAr)

Objective: Selectively replace one chlorine atom with a methoxy group while avoiding bis-substitution.

Reagents:

-

Substrate: 2,6-Dichloro-4-methylpyridine (1.0 equiv)

-

Nucleophile: Sodium Methoxide (NaOMe) (1.05 equiv)

-

Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2,6-dichloro-4-methylpyridine (e.g., 10 g, 61.7 mmol) and dissolve in anhydrous MeOH (100 mL).

-

Addition: Cool the solution to 0°C. Add NaOMe (25 wt% in MeOH, 14.1 mL, 64.8 mmol) dropwise over 30 minutes. Note: Slow addition at low temperature is the critical control point to prevent bis-substitution (formation of 2,6-dimethoxy-4-methylpyridine).

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1]

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry combined organics over MgSO4, filter, and concentrate. If bis-product is observed (<5%), purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR (CDCl3): Look for the singlet of the methoxy group (~3.9 ppm) and two distinct aromatic singlets (or meta-coupled doublets) if the symmetry is broken, alongside the methyl singlet (~2.3 ppm).

-

Yield: Expected yield is 85-92%.[2]

Derivatization Strategies: The "Hub"

Once synthesized, the scaffold serves as a divergent hub. The remaining Chlorine at C2 is a "privileged" leaving group for both transition-metal catalyzed cross-couplings and classical nucleophilic substitutions.

Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the primary route for building biaryl systems (e.g., kinase inhibitors).

-

Reagents: Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 equiv).

-

Conditions: Dioxane/Water (4:1), 90°C, 4-12 h.

-

Mechanism: The electron-poor pyridine ring facilitates the oxidative addition of Pd(0) into the C2-Cl bond, often faster than in chlorobenzenes.[3]

Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce amine motifs common in GPCR ligands.

-

Reagents: Primary/Secondary Amine, Pd2(dba)3, Xantphos or BINAP, Cs2CO3.

-

Conditions: Toluene or Dioxane, 100°C.

-

Insight: The methoxy group at C6 can chelate Pd species in some catalytic cycles, potentially influencing the rate of reductive elimination.

Pathway C: Boronic Ester Synthesis (Reverse Polarity)

Converting the chloride to a boronic ester allows the scaffold to act as the nucleophile in couplings.

-

Reagents: Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2, KOAc.

-

Product: 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Note: This usually occurs at the C4 position if the Cl is retained, or C2 if the Cl is substituted. Correction: If starting from the 2-Cl-6-OMe-4-Me core, the methyl group is not a handle for borylation. However, if the starting material was 2-chloro-6-methoxy-4-bromo pyridine, this pathway applies. For the 4-methyl analog, this pathway is less relevant unless C-H activation is used).

Workflow Visualization

The following decision tree outlines the synthetic logic for derivatizing this scaffold.

Figure 2: Divergent synthetic pathways from the core scaffold.

Quantitative Data & Properties

The following table summarizes the physicochemical properties critical for drug design.

| Property | Value | Relevance to Drug Design |

| Molecular Weight | 157.59 g/mol | Low MW allows for significant decoration (Fragment-Based Drug Design). |

| ClogP | ~2.3 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Acceptors | 2 (N, O) | Key interaction points for active site binding. |

| H-Bond Donors | 0 | Requires derivatization (e.g., amination) to add donor capacity. |

| pKa (Pyridine N) | ~3.0 - 4.0 | Lower than pyridine (5.2) due to Cl-withdrawal, affecting solubility. |

References

-

Synthesis of 2,6-Disubstituted Pyridines: Organic Syntheses, Vol. 89, pp. 549-561 (2012).

-

Reactivity of Halopyridines: ChemicalBook, 2-Chloro-6-methylpyridine properties and spectra.

-

Medicinal Chemistry Applications: MDPI, "8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution," discussing electronic effects of Chloro/Methoxy groups.

-

Boronic Ester Derivatives: BLD Pharm, 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine data.[1]

-

General Reactivity of 2,4-Dichloropyrimidines (Analogous): WuXi Biology, Regioselectivity in SNAr reactions.

Sources

Commercial Availability & Technical Profile: 2-Chloro-6-methoxy-4-methylpyridine

[1]

Executive Summary

2-Chloro-6-methoxy-4-methylpyridine (CAS: 25297-52-3 ) is a high-value heterocyclic building block predominantly utilized in the synthesis of pharmaceutical agents, specifically kinase inhibitors and agrochemicals.[1] Its structural utility lies in the 2,6-disubstituted pyridine scaffold , which offers orthogonal reactivity: the chlorine atom at position 2 serves as a handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group at position 6 provides electronic modulation and solubility enhancement.

Current market analysis indicates that while the compound is commercially available, it is classified as a Tier 2 Fine Chemical —readily available in gram-scale research quantities but requiring lead times of 2–4 weeks for kilogram-scale procurement. Supply chain stability is heavily dependent on the availability of its precursor, 2,6-dichloro-4-methylpyridine .

Chemical Profile & Technical Specifications[2][3][4][5][6][7][8]

This compound functions as a "linchpin" intermediate. Its asymmetry (chloro vs. methoxy) allows for precise regioselective functionalization, a critical requirement in Structure-Activity Relationship (SAR) studies.

| Parameter | Specification |

| CAS Number | 25297-52-3 |

| IUPAC Name | 2-Chloro-6-methoxy-4-methylpyridine |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol |

| Boiling Point | ~215°C (Predicted) |

| Key Impurities | 2,6-Dichloro-4-methylpyridine (SM), 2,6-Dimethoxy-4-methylpyridine |

Synthesis & Manufacturing Landscape

Understanding the synthesis is vital for assessing supply risks. The commercial route relies on Nucleophilic Aromatic Substitution (SₙAr) .

The Dominant Industrial Route

The synthesis typically begins with 2,6-dichloro-4-methylpyridine . A controlled reaction with sodium methoxide (NaOMe) yields the target.

-

Causality & Control: The reaction must be carefully monitored.

-

Under-reaction: Leaves residual 2,6-dichloro starting material (difficult to separate).

-

Over-reaction: Leads to the 2,6-dimethoxy byproduct (dead-end impurity).

-

Stoichiometry: Precise 1.0–1.1 equivalents of NaOMe are used, often at reflux in methanol.

-

Synthesis Workflow Diagram (Graphviz)

Figure 1: Industrial synthesis pathway highlighting the critical branching point for impurity formation.

Commercial Availability Analysis[3]

Supply Chain Tiers

The market is segmented by quantity and purity needs.

| Tier | Typical Pack Size | Lead Time | Primary Suppliers | Cost Estimate (USD) |

| Research (Catalog) | 1g – 25g | 1 – 5 Days | Sigma-Aldrich, Apollo Scientific, Chem-Impex | High ($20 - $150/g) |

| Pilot (Scale-up) | 100g – 1kg | 2 – 3 Weeks | BLD Pharm, ChemScene, Ambeed | Medium ($5 - $15/g) |

| Bulk (Production) | >10kg | 4 – 8 Weeks | Custom Synthesis Houses (China/India) | Low (Negotiated) |

Regional Availability[5][9]

-

North America/Europe: Major distributors (e.g., Fisher, VWR) list the compound but often fulfill via third-party warehouses. "In-stock" often means "In-stock at partner warehouse," implying a 5-10 day delay.

-

Asia (China/India): Primary manufacturing hubs. Sourcing directly from manufacturers like BLD Pharm or ChemScene can reduce costs by 40-60%, provided QC validation is handled internally.

Quality Control & Procurement Strategy

For drug development, the purity profile is critical.[2] The presence of the dichloro precursor can poison subsequent palladium-catalyzed reactions by competing for the catalyst.

Analytical Validation Protocols

-

H-NMR (Proton NMR):

-

Diagnostic Signal: Look for the methoxy singlet at ~3.9 ppm and the methyl singlet at ~2.3 ppm.

-

Impurity Check: The starting material (2,6-dichloro) lacks the methoxy peak. The bis-methoxy impurity will show an integrated methoxy peak area double that of the target.

-

-

HPLC (High-Performance Liquid Chromatography):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile gradient (0.1% TFA).

-

Detection: UV at 254 nm.

-

Acceptance Criteria: >97.0% purity; <0.5% 2,6-dichloro precursor.

-

Procurement Decision Logic

Figure 2: Decision matrix for sourcing based on scale and risk tolerance.

Handling & Safety Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While the pyridine ring is stable, the methoxy group can be susceptible to hydrolysis under strongly acidic conditions over long periods.

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (0.11 mm minimum thickness).

-

Chemical safety goggles.

-

Fume hood processing is mandatory due to potential volatility and irritant nature.

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 25297-52-3. Retrieved January 30, 2026, from [Link]

Technical Guide: Stability & Storage of 2-Chloro-6-methoxy-4-methylpyridine

This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 2-Chloro-6-methoxy-4-methylpyridine (CAS 25297-52-3). It is designed for researchers requiring high-integrity standards for SAR studies or intermediate synthesis.

Executive Summary

2-Chloro-6-methoxy-4-methylpyridine is a halogenated pyridine intermediate used primarily in the synthesis of complex pharmacophores (e.g., mGluR5 modulators, TGR5 agonists). While chemically robust compared to boronic acid derivatives, it possesses specific vulnerabilities to nucleophilic substitution (hydrolysis) and photolytic dehalogenation .

Optimal storage requires an inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the chloro- and methoxy- substituents. While short-term handling at room temperature is acceptable, long-term banking requires refrigeration (2–8°C) in amber glass to mitigate slow oxidative or photolytic drift.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 2-Chloro-6-methoxy-4-methylpyridine |

| CAS Number | 25297-52-3 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Physical State | Colorless to Light Yellow Liquid |

| Boiling Point | ~213°C (Predicted) / Flash Point ~83°C |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| Purity Standard | Typically ≥95% (GC/HPLC) |

Stability Mechanisms & Degradation Pathways[5]

The stability of this compound is dictated by the electron-deficient nature of the pyridine ring, which activates the 2- and 6-positions toward nucleophilic attack.

Critical Degradation Vectors

-

Hydrolysis (Moisture Sensitivity): The 2-chloro and 6-methoxy groups are "leaving groups" on an activated pyridine ring. In the presence of atmospheric moisture and trace acid/base catalysis, these can be displaced by water, leading to the formation of pyridones (tautomers of hydroxypyridines).

-

Pathway A: Displacement of Cl⁻

6-methoxy-4-methyl-2-pyridone. -

Pathway B: Displacement of OMe⁻

2-chloro-4-methyl-6-pyridone.

-

-

Photolysis (Light Sensitivity): Halogenated pyridines are susceptible to Carbon-Chlorine bond homolysis under UV light. This radical pathway can lead to dechlorination or dimerization.

-

Oxidation: The 4-methyl group is benzylic-like and susceptible to slow oxidation to a carboxylic acid (2-chloro-6-methoxyisonicotinic acid) if exposed to strong oxidants or prolonged air exposure.

Degradation Pathway Diagram

The following diagram visualizes the potential breakdown products if storage protocols are breached.

Caption: Primary degradation routes via nucleophilic substitution (hydrolysis) and photolytic cleavage.

Storage Protocols (The "How-To")

To maintain purity >98% over 12+ months, adhere to the following storage hierarchy.

Primary Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Note: While some suppliers list "Room Temperature" for shipping, refrigeration is required to arrest slow hydrolysis kinetics for long-term storage.

-

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen) .

-

The liquid is hygroscopic.[1] Always backfill the headspace with dry Argon after use to prevent moisture ingress.

-

-

Container: Amber Glass Vial with Teflon-lined screw cap.

-

Reasoning: Amber glass blocks UV radiation; Teflon prevents leaching of plasticizers by the organic liquid.

-

Handling & Thawing Workflow

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly into the product, accelerating hydrolysis.

-

-

Aliquotting: If frequent use is expected, aliquot into single-use vials under an inert atmosphere to avoid repeated freeze-thaw or open-close cycles.

Storage Decision Logic

Caption: Decision tree for selecting storage conditions based on usage frequency.

Quality Control & Re-Testing

Before using this intermediate in critical steps (e.g., Suzuki coupling or lithiation), verify integrity:

-

Visual Inspection:

-

Pass: Clear, colorless to light yellow liquid.

-

Fail: Dark brown/orange color (oxidation) or turbidity/precipitate (polymerization or salt formation).

-

-

H-NMR Check:

-

Look for the disappearance of the characteristic methoxy singlet (~3.9 ppm) or shifts in the aromatic protons, which indicate hydrolysis to a pyridone species.

-

-

Retest Interval: Every 12 months if stored at 2-8°C; every 6 months if stored at ambient.

Safety & Hazards (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid contact with skin.[1] Wear nitrile gloves and safety goggles.

References

-

BLD Pharm. (2024). 2-Chloro-6-methoxy-4-methylpyridine Product Specifications & Storage. Retrieved from

-

Cymit Quimica. (2024). Chemical Properties and CAS 25297-52-3 Data. Retrieved from

-

Google Patents. (2018). WO2018002760A1 - Synthesis of 2-chloro-6-methoxy-4-methylpyridine-3-carbonitrile (Intermediate C33). Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet for Pyridine Analogs (2-Chloro-6-methoxypyridine). Retrieved from

Sources

Unveiling the Molecular Landscape of 2-Chloro-6-methoxy-4-methylpyridine: A Theoretical and Computational Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive theoretical and computational examination of 2-Chloro-6-methoxy-4-methylpyridine, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, delves into the molecule's structural, spectroscopic, and electronic properties, offering a predictive framework based on established computational methodologies and comparative analysis with closely related analogs.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The strategic placement of functional groups, such as chloro, methoxy, and methyl moieties, can profoundly influence a molecule's physicochemical properties, including its reactivity, bioavailability, and target-binding affinity. The chloro group, an electron-withdrawing substituent, and the methoxy group, an electron-donating group, play crucial roles in modulating the electronic landscape of the pyridine ring, thereby impacting intermolecular interactions.[1] 2-Chloro-6-methoxy-4-methylpyridine (CAS No. 25297-52-3) emerges as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[2][3][4] Understanding its fundamental properties is therefore paramount for its effective utilization in drug design and discovery.

While direct experimental and theoretical studies on 2-Chloro-6-methoxy-4-methylpyridine are not extensively available in public literature, a robust theoretical framework can be constructed by leveraging the well-documented computational analysis of its close structural analogs, such as 2-chloro-6-methoxypyridine and 2-chloro-6-methylpyridine.[5][6] This guide will employ such a comparative approach to elucidate the anticipated characteristics of the title compound.

Molecular Structure and Spectroscopic Profile: A Predictive Analysis

The molecular geometry of 2-Chloro-6-methoxy-4-methylpyridine is predicted to adopt a planar pyridine ring, a common feature for such aromatic systems. The substituents—chloro, methoxy, and methyl groups—will influence the bond lengths and angles of the pyridine core. Based on studies of similar molecules, the introduction of a bulky chlorine atom and a methoxy group can induce slight distortions in the ring geometry.[5]

Vibrational Spectroscopy (FTIR and FT-Raman)

The vibrational modes of 2-Chloro-6-methoxy-4-methylpyridine can be predicted with a high degree of accuracy using Density Functional Theory (DFT) calculations. For the analogous compound, 2-chloro-6-methoxypyridine, the Fourier Transform Infrared (FTIR) and FT-Raman spectra have been recorded and analyzed, showing good agreement between experimental and theoretical frequencies.[5] A similar correlation is expected for the title compound.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of 2-Chloro-6-methoxy-4-methylpyridine (based on analogs)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3050 - 3150 |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2900 - 3000 |

| C=C, C=N (ring) | Stretching | 1400 - 1600 |

| C-O (methoxy) | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of 2-Chloro-6-methoxy-4-methylpyridine can be theoretically calculated to aid in its structural elucidation. For a related pyrimidine system, quantum chemical calculations of NMR shifts showed excellent agreement with experimental values.[7] The electronegativity of the chlorine and oxygen atoms is expected to cause a downfield shift in the NMR signals of the adjacent carbon and hydrogen atoms.[7]

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of 2-Chloro-6-methoxy-4-methylpyridine is anticipated to exhibit characteristic π-π* and n-π* transitions. Studies on 2-chloro-6-methylpyridine have shown that the substitution pattern and solvent polarity can influence these electronic transitions.[8] The n-π* transition, in particular, is sensitive to the electronic effects of the substituents on the nitrogen atom of the pyridine ring.[8]

Computational and Theoretical Methodologies: A Practical Workflow

The theoretical investigation of 2-Chloro-6-methoxy-4-methylpyridine relies heavily on quantum chemical calculations, primarily Density Functional Theory (DFT). This section outlines a validated protocol for such studies.

Geometry Optimization and Frequency Calculations

The first step in any theoretical analysis is to determine the ground-state molecular geometry.

Protocol 1: Geometry Optimization

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.

-

Basis Set: 6-311++G(d,p) for accurate results.

-

Procedure: a. Construct the initial molecular structure of 2-Chloro-6-methoxy-4-methylpyridine. b. Perform a geometry optimization calculation to find the lowest energy conformation. c. Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

The choice of the B3LYP functional and a sufficiently large basis set like 6-311++G(d,p) has been shown to provide reliable geometric parameters and vibrational frequencies for similar heterocyclic compounds.[5][7]

Caption: A generalized workflow for the computational analysis of 2-Chloro-6-methoxy-4-methylpyridine.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties of 2-Chloro-6-methoxy-4-methylpyridine (based on analogs)

| Property | Predicted Value | Significance |

| E(HOMO) | ~ -6.5 eV | Electron-donating ability |

| E(LUMO) | ~ -1.0 eV | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ~ 5.5 eV | High chemical stability |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[7]

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying sites susceptible to electrophilic and nucleophilic attack. For 2-Chloro-6-methoxy-4-methylpyridine, the MESP is expected to show negative potential (red regions) around the nitrogen atom and the oxygen atom of the methoxy group, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) is expected around the hydrogen atoms.

Caption: Predicted sites of electrophilic and nucleophilic attack on 2-Chloro-6-methoxy-4-methylpyridine based on MESP.

Relevance in Drug Design and Development

The structural and electronic features of 2-Chloro-6-methoxy-4-methylpyridine make it a valuable building block in medicinal chemistry. The presence of chloro and methoxy groups provides handles for further chemical modification and can influence the molecule's interaction with biological targets.[1] For instance, related 2-amino-4-chloro-6-methylpyridine has been studied for its inhibitory effects on tyrosine phosphatase. The pyridine core is a well-known scaffold in kinase inhibitors, and the substituents on 2-Chloro-6-methoxy-4-methylpyridine can be tailored to optimize binding to the kinase active site.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of 2-Chloro-6-methoxy-4-methylpyridine. By drawing on established computational methodologies and data from closely related analogs, we have elucidated its likely molecular structure, spectroscopic signatures, and electronic properties. This predictive framework serves as a valuable resource for researchers and scientists, enabling a deeper understanding of this important synthetic intermediate and facilitating its application in the rational design of novel therapeutics.

References

-

Arjunan, V., Isaac, A. S. R., Rani, T., Mythili, C. V., & Mohan, S. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1625–1632. [Link]

-

Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. (2025). ResearchGate. [Link]

-

A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. (2015). ResearchGate. [Link]

-

A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Sci-Hub. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. [Link]

- CA2972070A1 - 5,7-dihydro-pyrrolo-pyridine derivatives.

- US10604519B2 - 5,7-dihydro-pyrrolo-pyridine derivatives.

- WO2024105563A1 - Substituted bicyclic pyridone derivatives.

-

2-Chloro-6-methoxy-4-methylpyridine. ECHO CHEMICAL CO., LTD.. [Link]

-

2-Chloro-6-methoxy-4-methylpyridine. ACE Biolabs. [Link]

Sources

- 1. CA2972070A1 - 5,7-dihydro-pyrrolo-pyridine derivatives - Google Patents [patents.google.com]

- 2. US10604519B2 - 5,7-dihydro-pyrrolo-pyridine derivatives - Google Patents [patents.google.com]

- 3. WO2024105563A1 - Substituted bicyclic pyridone derivatives - Google Patents [patents.google.com]

- 4. 2-Chloro-6-methoxy-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 5. 1221171-70-5 | 2-Chloro-6-(trifluoromethoxy)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 6-Chloro-2-methoxy-4-methyl-nicotinic acid methyl ester | Benchchem [benchchem.com]

- 7. 2-chloro-6-methoxy-4-methyl-Pyridine - CAS:25297-52-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. chemscene.com [chemscene.com]

The Strategic Scaffold: A Technical Guide to 2-Chloro-6-methoxy-4-methylpyridine

The following technical guide is structured to serve as a definitive reference for the research and development of 2-Chloro-6-methoxy-4-methylpyridine (CAS: 25297-52-3).

Executive Summary & Historical Context

2-Chloro-6-methoxy-4-methylpyridine is not merely a catalog reagent; it is a "linchpin intermediate" in modern medicinal chemistry. Its structural trifecta—a reactive electrophile (Cl), an electronic modulator (OMe), and a metabolic handle (Me)—makes it a privileged scaffold for the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.

The Historical Evolution: From Byproduct to Building Block

Historically, polysubstituted pyridines were laborious to synthesize de novo. In the mid-20th century, pyridine chemistry was dominated by simple electrophilic substitutions (nitration, halogenation) which were often regiochemically poor.

The "discovery" of this specific scaffold is tied to the industrialization of Nucleophilic Aromatic Substitution (SNAr) on perhalogenated heterocycles in the 1970s and 80s. As high-throughput screening (HTS) emerged in the 1990s, the demand for "desymmetrized" cores grew. 2-Chloro-6-methoxy-4-methylpyridine emerged as a solution to a specific problem: How to differentiate the 2- and 6-positions of a pyridine ring.

By starting with the symmetric precursor 2,6-dichloro-4-methylpyridine , chemists could use controlled SNAr to install a methoxy group on one side, leaving the remaining chlorine available for the newly developed Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This molecule represents the bridge between classical heterocyclic chemistry and modern transition-metal catalysis.

Chemical Identity & Physical Properties[1][2]

| Property | Data |

| IUPAC Name | 2-Chloro-6-methoxy-4-methylpyridine |

| CAS Number | 25297-52-3 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | 185–186 °C (lit.) |

| Density | 1.207 g/mL at 25 °C |

| LogP | ~2.3 (Predicted) |

| SMILES | CC1=CC(Cl)=NC(OC)=C1 |

Synthesis & Production: The Desymmetrization Strategy

The synthesis of 2-Chloro-6-methoxy-4-methylpyridine relies on the desymmetrization of 2,6-dichloro-4-methylpyridine. This is a textbook example of statistical kinetic control.

The Mechanism: SNAr Addition-Elimination

The reaction proceeds via a Meisenheimer-like complex. The nitrogen atom of the pyridine ring acts as an electron sink, activating the C-2 and C-6 positions toward nucleophilic attack by the methoxide ion.

Key Synthetic Challenge: Preventing the formation of the bis-substituted byproduct (2,6-dimethoxy-4-methylpyridine).

Optimized Protocol

-

Precursor: 2,6-Dichloro-4-methylpyridine.

-

Reagent: Sodium Methoxide (NaOMe) (0.98 - 1.05 equivalents).

-

Solvent: Methanol (anhydrous).

-

Temperature: Reflux (65°C).

Process Logic:

-

Because the starting material is symmetric, the first attack can occur at either chlorine with equal probability.

-

Once the first methoxy group is installed, the pyridine ring becomes more electron-rich (due to the mesomeric donation of the oxygen lone pair).

-

This electronic deactivation makes the second chlorine substitution significantly slower than the first. This kinetic difference is the "safety mechanism" that allows for high yields of the mono-substituted product.

Reactivity Profile & Drug Discovery Applications[3]

This scaffold offers three distinct vectors for chemical elaboration, visualized below.

The "Pyridine Privilege" Map

-

Vector A (C-2 Chlorine): The primary handle. Highly reactive in Pd-catalyzed couplings. Used to attach biaryl systems (common in kinase inhibitors to access the ATP binding pocket).

-

Vector B (C-6 Methoxy): The "Masked" functionality. It serves as a hydrogen bond acceptor or can be demethylated (using HBr or BBr3) to reveal a 2-pyridone . Pyridones are critical pharmacophores, often mimicking peptide bonds.

-

Vector C (C-4 Methyl): The metabolic handle. It blocks oxidative metabolism at the 4-position or can be radically brominated (NBS) to create a benzylic-like electrophile for further chain extension.

Visualization of Reactivity

The following diagram illustrates the synthetic utility and downstream pathways for this molecule.

Figure 1: Synthetic genesis and divergent reactivity pathways of 2-Chloro-6-methoxy-4-methylpyridine.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-methoxy-4-methylpyridine

Adapted from standard SNAr methodologies for halopyridines.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Charging: Add 2,6-dichloro-4-methylpyridine (16.2 g, 100 mmol) and anhydrous Methanol (150 mL).

-

Reagent Addition: Slowly add a solution of Sodium Methoxide (25% wt in MeOH, 22.7 mL, ~100 mmol) via syringe over 30 minutes at room temperature. Note: Slow addition is crucial to maintain stoichiometry locally.

-

Reaction: Heat the mixture to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The starting material (Rf ~0.8) should disappear, and the mono-product (Rf ~0.6) should appear.

-

Workup:

-

Purification: If necessary, purify via silica gel column chromatography (0-10% EtOAc in Hexanes).

-

Yield: Expect 85–92% yield of a colorless liquid/low-melting solid.

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

Validating the C-2 Chlorine reactivity.

-

Reagents: Combine the scaffold (1.0 eq), Aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in Dioxane/Water (4:1).

-

Catalyst: Add Pd(PPh3)4 (5 mol%).

-

Conditions: Degas with nitrogen, then heat to 90°C for 12 hours.

-

Outcome: Full conversion of the chloride to the biaryl system is expected due to the activation provided by the pyridine nitrogen.

References

-

Organic Syntheses. (2012). Condensative Synthesis of Pyridine Derivatives. Organic Syntheses, 89, 549-561. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted, 2,6-dichloropyridines. Retrieved January 30, 2026, from [Link]

Sources

Methodological & Application

Experimental procedure for Sonogashira coupling with 2-Chloro-6-methoxy-4-methylpyridine

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Chloropyridine Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation is integral to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] This application note provides a detailed experimental protocol and in-depth insights for the Sonogashira coupling of a challenging substrate: 2-Chloro-6-methoxy-4-methylpyridine.

Chloropyridines, particularly those bearing electron-donating groups like the methoxy substituent in our target molecule, are notoriously less reactive in palladium-catalyzed cross-coupling reactions compared to their bromo or iodo counterparts. This reduced reactivity stems from the strong C-Cl bond, which makes the oxidative addition step—often the rate-determining step in the catalytic cycle—more challenging.[3] Consequently, successful coupling necessitates a carefully optimized catalytic system and reaction conditions.

This guide is designed to provide researchers with a robust and reproducible methodology, grounded in a thorough understanding of the reaction mechanism and the rationale behind the selection of each experimental parameter.

Mechanism & Key Parameter Insights

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the conventional approach, a copper cycle.[4]

The Dual Catalytic Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of 2-Chloro-6-methoxy-4-methylpyridine to form a Pd(II) complex. This is a critical and often challenging step for chloropyridines.

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the chloride.

-

Reductive Elimination: The coupled product, 2-(alkynyl)-6-methoxy-4-methylpyridine, is formed, and the Pd(0) catalyst is regenerated.

-

-

Copper Cycle:

-

The copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.

-

Rationale for Parameter Selection

-

Catalyst System (Palladium and Ligand): For unactivated aryl chlorides, standard palladium catalysts like Pd(PPh₃)₄ may be sluggish. A more robust system is often required. The use of a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ in conjunction with additional triphenylphosphine (PPh₃) as a ligand is a common and effective strategy. The PPh₃ ligand helps to stabilize the palladium center and facilitate the catalytic cycle. For particularly challenging substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed to enhance the rate of oxidative addition.[3]

-

Copper(I) Co-catalyst: Copper(I) iodide is the most common co-catalyst and significantly accelerates the reaction under mild conditions.[1] However, it's important to note that copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by maintaining strictly anaerobic conditions. In some cases, a "copper-free" Sonogashira protocol may be advantageous, though this often requires a more specialized palladium catalyst and ligand system.

-

Base: A base is crucial to neutralize the hydrogen halide (HCl) formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[2] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and can often serve as a co-solvent. The choice of base can influence the reaction rate and should be carefully considered.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a mixture of solvents such as THF and an amine base is commonly employed to ensure the solubility of all reactants and catalysts.[2][5]

-

Temperature: Due to the lower reactivity of the chloropyridine, elevated temperatures (e.g., 80-100 °C) are often necessary to drive the reaction to completion.[5]

Experimental Protocol

This protocol describes the Sonogashira coupling of 2-Chloro-6-methoxy-4-methylpyridine with phenylacetylene as a representative terminal alkyne.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 2-Chloro-6-methoxy-4-methylpyridine | C₇H₈ClNO | 157.60 | N/A | N/A | Starting material. |

| Phenylacetylene | C₈H₆ | 102.13 | -24 | 142-144 | Coupling partner. Should be freshly distilled if of questionable purity. |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 260 (dec.) | N/A | Palladium precatalyst. |

| Copper(I) Iodide | CuI | 190.45 | 605 | 1290 | Co-catalyst. Should be a light-colored powder. |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 80-82 | 377 | Ligand. |

| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | -115 | 90 | Base and co-solvent. Should be distilled from CaH₂. |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 73.09 | -61 | 153 | Anhydrous solvent. |

| Inert Gas (Argon or Nitrogen) | Ar or N₂ | - | - | - | For maintaining an inert atmosphere. |

| Standard Anhydrous Glassware | - | - | - | - | Schlenk flask or similar, condenser, magnetic stirrer. |

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-Chloro-6-methoxy-4-methylpyridine (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq.), copper(I) iodide (0.05 eq.), and triphenylphosphine (0.06 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (sufficient to make a ~0.2 M solution with respect to the chloropyridine) and triethylamine (3.0 eq.). Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Add phenylacetylene (1.2 eq.) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble catalysts.

-

Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-methoxy-4-methyl-6-(phenylethynyl)pyridine.[5][6]

Workflow Diagram

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst and ligand. Consider a more active catalyst system (e.g., with a bulkier, more electron-rich phosphine ligand or an NHC ligand). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Increase the reaction temperature in 10 °C increments. |

| Alkyne Homocoupling | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Ensure a thoroughly deoxygenated reaction mixture by performing sufficient evacuate/backfill cycles. 2. Reduce the loading of CuI or consider a copper-free protocol. |

| Decomposition of Reagents | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |

| Difficult Purification | 1. Residual copper salts. 2. Co-elution of product with byproducts. | 1. Ensure a thorough aqueous ammonium chloride wash during work-up. 2. Optimize the solvent system for column chromatography; a shallow gradient may be necessary. The basicity of the pyridine product might require a small amount of triethylamine in the eluent to prevent streaking on the silica gel. |

Conclusion

The Sonogashira coupling of 2-Chloro-6-methoxy-4-methylpyridine, while challenging, is a highly achievable transformation with careful attention to experimental detail. The use of an appropriate palladium catalyst system, rigorous exclusion of oxygen, and elevated temperatures are key to overcoming the inherent low reactivity of the chloropyridine substrate. This application note provides a comprehensive and well-grounded protocol that can be adapted for a range of terminal alkynes, serving as a valuable tool for researchers in drug discovery and materials science.

References

-

MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

ResearchGate. (n.d.). Ni(acac)2/2,6-bis(diphenylphosphino)pyridine/CuI: A highly efficient palladium-free homogeneous catalyst for the Sonogashira cross-coupling reaction | Request PDF. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Syrris. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

-

CentAUR. (2025-06-08). An operationally simple sonogashira reaction for an undergraduate organic chemistry laboratory class. [Link]

-

RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

-

SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]

-

ResearchGate. (2011-06-08). (PDF) Recent Advances in Sonogashira Reactions. [Link]

-

ResearchGate. (2017-07-13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

ResearchGate. (2008-01-01). The effect of steric bulk in Sonogashira coupling reactions | Request PDF. [Link]

-

ACS Omega. (2020-08-18). Soft Heteroleptic N-Heterocyclic Carbene Palladium(II) Species for Efficient Catalytic Routes to Alkynones via Carbonylative Sonogashira Coupling. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. An operationally simple sonogashira reaction for an undergraduate organic chemistry laboratory class - CentAUR [centaur.reading.ac.uk]

Application Notes and Protocols for 2-Chloro-6-methoxy-4-methylpyridine in Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal core for designing molecules that interact with biological targets. Within this class, 2,4,6-trisubstituted pyridines are particularly significant, especially in the development of protein kinase inhibitors for oncology.[2]

2-Chloro-6-methoxy-4-methylpyridine is a highly versatile and strategically valuable building block for the synthesis of such complex molecules. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and, more importantly, for palladium-catalyzed cross-coupling reactions.[2] The methoxy group at the 6-position and the methyl group at the 4-position modulate the electronic and steric properties of the ring, influencing its reactivity and providing additional points for molecular recognition by target proteins. This document provides detailed application notes and protocols for the use of 2-Chloro-6-methoxy-4-methylpyridine in key synthetic transformations relevant to drug discovery, with a focus on the synthesis of precursors for kinase inhibitors.

Core Applications in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized the treatment of these diseases by targeting the ATP-binding site of specific kinases, thereby blocking their function.

The 2-Chloro-6-methoxy-4-methylpyridine scaffold is an excellent starting point for the synthesis of kinase inhibitors. The chloro group can be readily displaced by various nucleophiles or coupled with other aromatic or heteroaromatic rings to construct the core structures of these inhibitors. For instance, the general structure of many kinase inhibitors involves a central heterocyclic core linked to one or more aryl or heteroaryl groups. A prime example of a successful kinase inhibitor with a related structural motif is Dasatinib, a potent dual Src/Abl kinase inhibitor.[4][5] While not directly synthesized from 2-Chloro-6-methoxy-4-methylpyridine, its structure underscores the importance of substituted heterocyclic cores in achieving high-affinity binding to kinase targets.

The following sections will detail protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 2-position of the pyridine ring.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.[6] In the context of 2-Chloro-6-methoxy-4-methylpyridine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, a key step in building the molecular complexity required for potent kinase inhibition.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling, particularly with a relatively less reactive aryl chloride, hinges on several key factors:

-

Catalyst System: The choice of palladium source and ligand is critical. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[7] Bulky, electron-rich phosphine ligands are essential to facilitate this step. Pre-formed catalysts, such as Pd(dppf)Cl₂, are often preferred for their stability and reliable generation of the active Pd(0) species.[1]

-

Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong base like potassium carbonate or potassium phosphate is typically used to activate the boronic acid without causing its decomposition.

-

Solvent: A polar aprotic solvent, often in the presence of water, is used to dissolve the reactants and facilitate the reaction. Dioxane/water or toluene/water mixtures are common choices.

Experimental Workflow: Suzuki-Miyaura Coupling

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Palladium-catalyzed cross-coupling of 2-Chloro-6-methoxy-4-methylpyridine

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methoxy-4-methylpyridine

Executive Summary

This guide provides high-fidelity protocols for the functionalization of 2-Chloro-6-methoxy-4-methylpyridine . While 2-chloropyridines are standard electrophiles in medicinal chemistry, this specific substrate presents a unique "push-pull" electronic challenge. The 2-position is activated by the ring nitrogen, but the 6-methoxy group donates electron density, effectively deactivating the C-Cl bond toward oxidative addition compared to unsubstituted pyridines. Furthermore, the basic nitrogen and methoxy oxygen create potential chelation traps for the palladium catalyst.

This document outlines two optimized workflows:

-

Suzuki-Miyaura Coupling for biaryl synthesis (C-C bond).

-

Buchwald-Hartwig Amination for aminopyridine synthesis (C-N bond).

Substrate Analysis & Mechanistic Insight

To design a successful experiment, one must understand the electronic landscape of the substrate.

-

The Handle (C2-Cl): The chlorine is located at the

-position to the nitrogen. The inductive withdrawal of the nitrogen ( -

The Deactivator (C6-OMe): The methoxy group is a strong

-donor ( -

The Bystander (C4-Me): The methyl group provides weak electron donation and minor steric bulk. Its primary role is increasing lipophilicity, but it rarely interferes with the reaction center at C2.

Key Consequence: Standard catalysts (e.g., Pd(PPh

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Coupling of 2-Chloro-6-methoxy-4-methylpyridine with an aryl boronic acid. Recommended Catalyst System: XPhos Pd G3 (Buchwald Generation 3 Precatalyst).

Rationale

-

Ligand (XPhos): The biaryl backbone provides steric bulk to promote reductive elimination, while the dicyclohexylphosphino group is sufficiently electron-rich to force oxidative addition into the deactivated C-Cl bond.

-

Precatalyst (G3): Ensures rapid, quantitative generation of the active L-Pd(0) species, avoiding the induction period and inconsistency of mixing Pd(OAc)

+ Ligand.

Experimental Procedure

| Component | Equivalents | Role |

| Substrate | 1.0 eq | Electrophile |

| Aryl Boronic Acid | 1.2 – 1.5 eq | Nucleophile |

| XPhos Pd G3 | 0.02 – 0.05 eq (2-5 mol%) | Catalyst |

| K | 3.0 eq | Base |

| THF or 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 eq), Aryl Boronic Acid (1.5 eq), and XPhos Pd G3 (2-5 mol%).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

-

Solvent: Add degassed THF or 1,4-Dioxane via syringe.

-

Base: Add degassed 0.5 M aqueous K

PO-

Note: A biphasic system often helps solubilize inorganic byproducts.

-

-

Reaction: Heat the mixture to 60–80 °C for 2–12 hours.